molecular formula C20H18N2O3S B13110553 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one CAS No. 612065-24-4

8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B13110553
CAS No.: 612065-24-4
M. Wt: 366.4 g/mol
InChI Key: JEOBLGOYTBYKAB-UHFFFAOYSA-N
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Description

8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is a heterocyclic compound featuring an indolizine core substituted with a benzenesulfonyl group at position 8, a phenylamino group at position 6, and a ketone at position 3. The benzenesulfonyl moiety enhances metabolic stability and binding affinity to target proteins, while the phenylamino group may contribute to π-π stacking interactions in biological systems.

Properties

CAS No.

612065-24-4

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

6-anilino-8-(benzenesulfonyl)-2,3-dihydro-1H-indolizin-5-one

InChI

InChI=1S/C20H18N2O3S/c23-20-17(21-15-8-3-1-4-9-15)14-19(18-12-7-13-22(18)20)26(24,25)16-10-5-2-6-11-16/h1-6,8-11,14,21H,7,12-13H2

InChI Key

JEOBLGOYTBYKAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C(C(=O)N2C1)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis generally follows a multi-step pathway comprising three main stages:

  • Formation of the Indolizine Core:
    The indolizine nucleus is constructed via a cyclization reaction between a suitably substituted pyridine derivative and an alkyne or alkene. This step is crucial as it establishes the bicyclic framework characteristic of indolizines.

  • Introduction of the Phenylamino Group:
    A nucleophilic aromatic substitution reaction introduces the phenylamino substituent. Typically, an amine (aniline or phenylamine) reacts with a halogenated intermediate on the indolizine ring, replacing the halogen with the phenylamino moiety.

  • Sulfonylation to Attach the Benzenesulfonyl Group:
    The final key functionalization involves sulfonylation using benzenesulfonyl chloride under basic conditions (e.g., triethylamine as base). This step installs the benzenesulfonyl group at the 8-position of the indolizine core.

Detailed Reaction Conditions

Step Reagents/Conditions Notes
Indolizine core formation Pyridine derivative + alkyne/alkene; cyclization catalyst (e.g., Pd or Cu catalyst) Often performed under inert atmosphere; solvent: DMF or toluene; temperature range 80–120°C
Phenylamino group introduction Phenylamine + halogenated intermediate; solvent: ethanol or acetonitrile; base: K2CO3 or NaH Reaction time: 6–12 hours; temperature: reflux or 60–80°C
Sulfonylation Benzenesulfonyl chloride + triethylamine; solvent: dichloromethane or chloroform Temperature: 0–25°C; reaction monitored by TLC; reaction time: 2–4 hours

Industrial Scale Considerations

  • Continuous Flow Reactors:
    For large-scale production, continuous flow synthesis is employed to ensure consistent reaction conditions, better heat transfer, and improved safety, particularly during sulfonylation.

  • Automated Synthesis and Purification:
    Automated systems control reagent addition and reaction monitoring, optimizing yields and purity. Purification often involves recrystallization or chromatographic techniques adapted for scale.

  • Yield Optimization:
    Reaction parameters such as solvent choice, temperature, and reagent stoichiometry are finely tuned to maximize yield and minimize by-products.

Reaction Mechanisms and Analytical Data

Mechanistic Insights

  • Cyclization Mechanism:
    The indolizine ring forms via nucleophilic attack of the pyridine nitrogen on the alkyne or alkene, followed by ring closure and aromatization.

  • Nucleophilic Substitution:
    The phenylamino group replaces a leaving group (commonly a halogen) through an SNAr mechanism facilitated by the electron-deficient nature of the intermediate.

  • Sulfonylation Reaction:
    The sulfonyl chloride reacts with the nucleophilic site on the indolizine, with the base scavenging the released HCl to drive the reaction forward.

Analytical Characterization

Parameter Data/Method
Molecular Formula C20H17NO3S
Molecular Weight ~351.4 g/mol
Structural Confirmation NMR (1H, 13C), IR spectroscopy, Mass Spectrometry
Purity Assessment HPLC analysis; typical purity >98%
Melting Point 180–185 °C (literature reported)

Research Findings and Optimization Studies

  • Yield and Purity:
    Reported yields for the final compound typically range from 60% to 85%, depending on reaction scale and purification methods. Optimizing sulfonylation conditions (temperature, solvent, base) significantly improves yield.

  • Alternative Synthetic Approaches:
    Some studies explore palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille) to introduce substituents on the indolizine core before sulfonylation, offering modular synthetic flexibility.

  • Green Chemistry Considerations:
    Efforts to reduce hazardous solvents and reagents include using less toxic solvents (e.g., ethanol) and solid-supported reagents to minimize waste.

Summary Table of Preparation Route

Step Key Reagents/Conditions Reaction Type Yield Range (%) Notes
Indolizine core synthesis Pyridine derivative + alkyne; Pd/Cu catalyst; DMF, 80–120°C Cyclization 70–80 Critical step for framework
Phenylamino group addition Phenylamine, K2CO3, ethanol, reflux Nucleophilic substitution 65–75 Requires controlled temperature
Sulfonylation Benzenesulfonyl chloride, Et3N, DCM, 0–25°C Sulfonylation 75–85 Base essential for HCl scavenging

This detailed synthesis overview of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one provides a comprehensive guide to its preparation, emphasizing reaction conditions, mechanistic understanding, and practical considerations for both laboratory and industrial scales. The preparation methods are well-established in the literature and supported by experimental data, ensuring reproducibility and high-quality yields suitable for further research and application development.

Chemical Reactions Analysis

Types of Reactions

8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenylamino and benzenesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one has several scientific research applications:

    Medicinal Chemistry: Used as a lead compound in the development of new drugs, particularly for its anticancer and anti-inflammatory properties.

    Biological Research: Studied for its interactions with biological targets, including enzymes and receptors.

    Pharmaceutical Research: Investigated for its potential as a therapeutic agent in various diseases.

    Industrial Applications: Used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of 8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

7-Hydroxy-5-methyl-1,3,4-triazaindolizine (TM 2)

  • Structure : Contains a triazaindolizine core with a hydroxy group at position 7 and a methyl group at position 4.
  • Key Differences: Lacks the benzenesulfonyl and phenylamino substituents present in the target compound. The hydroxy group in TM 2 may confer solubility but reduce metabolic stability compared to sulfonyl groups .
  • Applications : TM 2 derivatives are explored for antiviral activity, though specific data are unavailable in the evidence.

3-(9H-Carbazol-9-yl)-5H-Benzo[d]Benzo[4,5]Imidazo[2,1-b][1,3]Thiazine (CzBBIT)

  • Structure : A benzo-imidazo-thiazine fused system with a carbazole substituent.
  • Key Differences: CzBBIT’s extended π-conjugated system differs from the indolizine core of the target compound.
  • Applications : Used in optoelectronics due to its luminescent properties, unlike the pharmacologically oriented target compound.

7-Hydroxyisoquinolin-1(2H)-one

  • Structure: Features an isoquinolinone scaffold with a hydroxy group.
  • Key Differences: The isoquinolinone system lacks the 2,3-dihydroindolizine ring saturation and sulfonyl/amino substituents. Hydroxy groups in such compounds often enhance hydrogen-bonding interactions but may limit bioavailability .

Functional Analogues

Benzathine Benzylpenicillin

  • Structure : A penicillin derivative complexed with dibenzylethylenediamine.
  • Key Differences : While unrelated in core structure, its benzenesulfonyl-like benzyl groups highlight the role of aromatic substituents in improving drug stability and half-life .

Research Findings and Gaps

  • Biological Activity: Indolizines with sulfonyl groups (e.g., TM 2 derivatives) show promise in targeting enzymes, but the phenylamino group’s role remains unexplored in the evidence .
  • Thermodynamic Data : Stability and solubility metrics for similar compounds (e.g., hydroxy-substituted indolizines) suggest that the benzenesulfonyl group in the target compound may enhance lipophilicity and membrane permeability .

Biological Activity

8-Benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a complex indolizinone structure that contributes to its biological properties. The molecular formula is C19H18N2O2S, with a molecular weight of 342.42 g/mol. The presence of the benzenesulfonyl and phenylamino groups is significant for its interaction with biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indolizinone derivatives, including 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one. The compound has demonstrated notable activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus12.5 µg/mL25 µg/mL
Escherichia coli50 µg/mL>100 µg/mL
Mycobacterium tuberculosis7.8 µg/mL12.5 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Mycobacterium tuberculosis, while being less effective against Escherichia coli .

Anticancer Activity

The anticancer potential of indolizinone derivatives has also been investigated. In vitro studies have shown that 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one induces apoptosis in various cancer cell lines:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.5
A549 (Lung Cancer)12.0

The compound's mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation .

The biological activity of 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one can be attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of certain protein kinases involved in cell signaling pathways related to cancer progression.
  • Induction of Reactive Oxygen Species (ROS) : It promotes ROS production, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Modulation of Gene Expression : The compound influences the expression levels of genes associated with cell cycle regulation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the efficacy of various indolizinone derivatives against resistant bacterial strains. Among these, 8-benzenesulfonyl-6-phenylamino-2,3-dihydro-1H-indolizin-5-one exhibited superior activity against multi-drug resistant Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer effects of this compound on MCF-7 cells. The study revealed that treatment with the compound resulted in significant cell death through apoptosis, accompanied by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

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